![molecular formula C20H17ClFN5O B2681693 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile CAS No. 303986-45-0](/img/structure/B2681693.png)
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C20H17ClFN5O and its molecular weight is 397.84. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Probe Development for Alzheimer's Disease
One significant application of this compound involves its derivation and use in the diagnosis of Alzheimer's Disease. A study by Škofic et al. (2005) describes the synthesis of derivatives from a molecular probe, which is applied in positron emission tomography for Alzheimer's disease diagnosis. This process involves the elaboration of the ethylidenemalononitrile side-chain into a substituted pyridine ring, proving vital in the development of diagnostic tools for neurodegenerative diseases (Škofic et al., 2005).
Antimicrobial and Cytotoxic Activities
The compound's derivatives also demonstrate significant antimicrobial and cytotoxic activities. ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited growth inhibitory effects on certain bacteria and showed high anticancer and apoptotic activities. The derivatives' structural and stereogenic properties, along with their interactions with DNA, are also of interest in the field of medicinal chemistry (ÖztÜrk et al., 2019).
Fluoroionophore Development for Metal Cation Detection
In research by Hong et al. (2012), derivatives of the compound were used to develop fluoroionophores for detecting metal cations. These fluoroionophores showed specific chelation with Zn+2 in various solutions, demonstrating their potential as sensitive and selective sensors for metal ions in environmental and biological samples (Hong et al., 2012).
Synthesis of Pyrroles and Pyrrolines
Berrée et al. (1992) explored the compound's derivatives in the synthesis of pyrroles and pyrrolines through 1,3-dipolar cycloadditions. This study highlights the compound's utility in organic synthesis, particularly in the generation of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Berrée et al., 1992).
Development of Fluorophores and Organic Photo Emitting Diodes
A study by Asiri et al. (2015) involved the synthesis of a new fluorophore, which exhibited strong green emission and was significant for the application in organic photo-emitting diodes. The compound's derivatives demonstrated a change in dipole moment upon excitation, making them useful in the development of fluorescent materials and sensors (Asiri et al., 2015).
Localization of Neurofibrillary Tangles in Alzheimer's Disease
Shoghi-Jadid et al. (2002) used a derivative of this compound to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This research demonstrates the compound's utility in neuroimaging and its potential for improving the diagnostic process for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
2-[2-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O/c1-26(2)19-7-8-24-20(17(19)11-23)27-9-3-4-16(27)12-25-28-13-14-5-6-15(22)10-18(14)21/h3-10,12H,13H2,1-2H3/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHNKQEZNOVDR-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

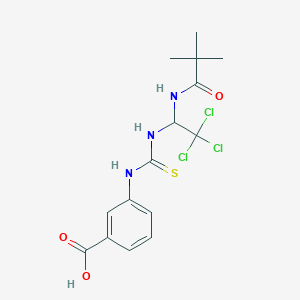
![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)

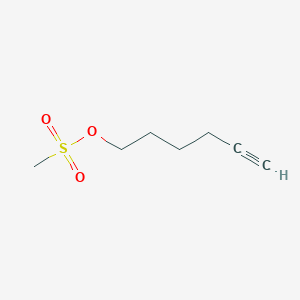
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)
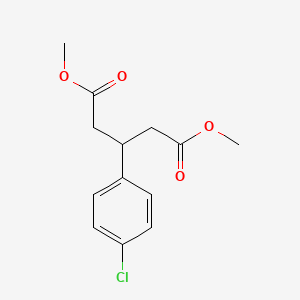
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)
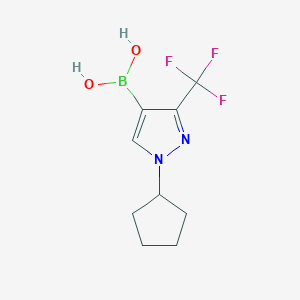
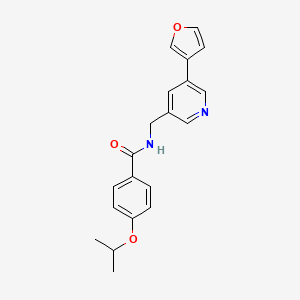

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)
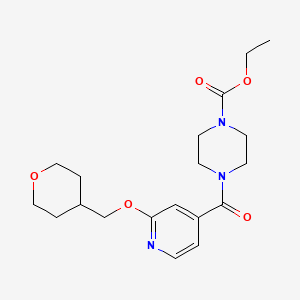
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)